

6-Methylpiperidin-2-one NMR spectroscopy analysis

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Compound of Interest

Compound Name: **6-Methylpiperidin-2-one**

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An In-depth Technical Guide to the NMR Spectroscopy Analysis of **6-Methylpiperidin-2-one**

Executive Summary

This technical guide provides a comprehensive analysis of **6-Methylpiperidin-2-one** using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and in-depth spectral interpretation required for the complete structural elucidation of this important lactam. By integrating one-dimensional (^1H and ^{13}C) and two-dimensional (COSY and HSQC) NMR techniques, we present a self-validating methodology that ensures accurate and unambiguous assignment of all proton and carbon signals. This guide emphasizes the causality behind experimental choices and is grounded in authoritative spectroscopic principles, serving as a practical reference for the characterization of cyclic amides and related heterocyclic systems.

Introduction: The Significance of 6-Methylpiperidin-2-one

6-Methylpiperidin-2-one, a substituted δ -valerolactam, is a heterocyclic compound of significant interest in organic and medicinal chemistry. Lactams, or cyclic amides, form the core of numerous biologically active molecules, most notably the β -lactam antibiotics.^[1] Their rigid cyclic structure makes them excellent models for studying the conformation and spectroscopic properties of the amide bond, which is fundamental to peptide and protein chemistry.^[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.^[3] For a molecule like **6-Methylpiperidin-2-one**, a multi-faceted NMR approach is essential. While ¹H and ¹³C NMR provide direct information about the chemical environment of individual nuclei, their signals can be complex and overlapping. Advanced two-dimensional (2D) techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are therefore employed to reveal the intricate network of scalar couplings and establish definitive proton-proton and proton-carbon connectivities. This guide will walk through the complete process, from sample preparation to the final, verified structural assignment.

Experimental Methodology

The acquisition of high-quality, reproducible NMR data is predicated on a meticulously executed experimental protocol. The choices made during sample preparation and parameter setup directly influence spectral resolution and sensitivity.

Sample Preparation

- Analyte & Purity: A sample of **6-Methylpiperidin-2-one** (approx. 5-10 mg) with a purity of $\geq 98\%$ is used.
- Solvent Selection: Deuterated chloroform (CDCl_3) is a common and effective solvent for non-polar to moderately polar compounds like **6-Methylpiperidin-2-one**. Its residual proton signal at ~ 7.26 ppm and carbon triplet at ~ 77.16 ppm serve as convenient internal references.^[4] Alternatively, for studies involving hydrogen bonding or variable temperature experiments, Dimethyl Sulfoxide- d_6 (DMSO-d_6) can be used (residual ¹H at ~ 2.50 ppm, ¹³C at ~ 39.52 ppm).^{[4][5]}
- Procedure:
 - Weigh 10 mg of **6-Methylpiperidin-2-one** directly into a clean, dry NMR tube.
 - Add approximately 0.6 mL of CDCl_3 .
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C), or use the residual solvent peak for referencing.

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

- ^1H NMR Spectroscopy:

- Frequency: 400 MHz
- Pulse Angle: 30-45°
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-32
- Spectral Width: -2 to 12 ppm

- ^{13}C NMR Spectroscopy:

- Frequency: 101 MHz
- Technique: Proton-decoupled
- Pulse Angle: 30°
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)
- Spectral Width: 0 to 200 ppm

- 2D ^1H - ^1H COSY:

- Technique: Gradient-selected COSY (gCOSY)
- Data Points: 1024 (F2) x 256 (F1)
- Number of Scans per Increment: 4-8
- Relaxation Delay: 1.5 seconds
- 2D ^1H - ^{13}C HSQC:
 - Technique: Gradient-selected, multiplicity-edited HSQC (allows differentiation of CH/CH₃ from CH₂)
 - Data Points: 1024 (F2, ^1H) x 256 (F1, ^{13}C)
 - Number of Scans per Increment: 8-16
 - Relaxation Delay: 1.5 seconds
 - $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for ~145 Hz (typical for aliphatic C-H bonds)[6]

Spectroscopic Data Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and typical chemical shifts for lactam systems.[2][7] For clarity, the atoms of **6-Methylpiperidin-2-one** are numbered as shown in the diagram below.

Caption: Molecular structure of **6-Methylpiperidin-2-one** with atom numbering for NMR assignment.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides a detailed map of the proton environments within the molecule.

- N1-H (~6.0-7.5 ppm, broad singlet): The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.

- H6 (~3.3-3.6 ppm, multiplet): This methine proton is adjacent to both the electron-withdrawing nitrogen atom and the methyl group. It is expected to be a complex multiplet due to coupling with the H5 protons (diastereotopic) and the H7 methyl protons.
- H3 (~2.2-2.4 ppm, multiplet): These protons are alpha to the carbonyl group, which deshields them. They will appear as a multiplet due to coupling with the H4 protons.
- H7 (~1.2-1.4 ppm, doublet): The methyl protons are coupled only to the H6 proton, resulting in a clean doublet. The coupling constant (J) will be approximately 6-7 Hz.
- H4, H5 (~1.6-2.0 ppm, overlapping multiplets): These methylene protons reside in the aliphatic region of the spectrum. Their signals are often complex and overlapping due to coupling with adjacent non-equivalent protons. Distinguishing them definitively requires 2D NMR.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

- C2 (~172-176 ppm): The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.
- C6 (~48-52 ppm): This methine carbon is attached to the nitrogen atom, causing a significant downfield shift compared to a standard aliphatic CH group.
- C3 (~30-34 ppm): The methylene carbon alpha to the carbonyl group is moderately deshielded.
- C5 (~28-32 ppm): A typical aliphatic methylene carbon.
- C4 (~20-24 ppm): Another aliphatic methylene carbon, often appearing slightly upfield from C3 and C5.
- C7 (~21-23 ppm): The methyl carbon is typically one of the most shielded (upfield) carbons in the spectrum.

2D NMR: Unambiguous Assignments

While 1D spectra provide the foundation, 2D NMR experiments are crucial for confirming the assignments by establishing connectivity.

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.^[8] Cross-peaks appear between the signals of coupled protons, allowing for a "walk" along the carbon backbone.^[9]

Caption: Expected ^1H - ^1H COSY correlations in **6-Methylpiperidin-2-one**.

- Key Correlations:
 - A strong cross-peak will connect the methyl doublet (H7) to the methine multiplet (H6), confirming their adjacency.
 - Starting from the now-identified H6 signal, a cross-peak will lead to the H5 multiplet.
 - From H5, a correlation will be observed to H4.
 - Finally, a cross-peak from H4 will connect to H3, the protons alpha to the carbonyl. This completes the assignment of the entire spin system of the piperidinone ring.

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing the final piece of the puzzle.^[10] Each cross-peak in the 2D map has the coordinates of a proton chemical shift on one axis and a carbon chemical shift on the other.

Caption: Expected ^1H - ^{13}C HSQC correlations, linking each proton to its directly attached carbon.

- Key Correlations:
 - The proton signal at ~1.3 ppm (H7) will show a cross-peak to the carbon signal at ~22 ppm, definitively assigning both to the methyl group (C7).
 - The methine proton at ~3.4 ppm (H6) will correlate to the downfield aliphatic carbon at ~50 ppm (C6).
 - The protons alpha to the carbonyl at ~2.3 ppm (H3) will correlate to the carbon at ~32 ppm (C3).

- The remaining aliphatic protons (H4, H5) will be unambiguously linked to their corresponding carbons (C4, C5), resolving any overlap from the 1D spectra.

Summary of NMR Assignments

The combined data from all experiments provide a complete and validated assignment for **6-Methylpiperidin-2-one**.

Assignment	¹ H Chemical Shift (δ , ppm)	¹ H Multiplicity	¹³ C Chemical Shift (δ , ppm)
N1-H	~6.5	br s	-
C2	-	-	~174
H3 / C3	~2.3	m	~32
H4 / C4	~1.8	m	~22
H5 / C5	~1.9	m	~30
H6 / C6	~3.4	m	~50
H7 / C7	~1.3	d ($J \approx 6.5$ Hz)	~22

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Multiplicity abbreviations: s = singlet, d = doublet, m = multiplet, br = broad.

Conclusion

The structural elucidation of **6-Methylpiperidin-2-one** serves as an exemplary case for the power of a modern, multi-technique NMR approach. While 1D ¹H and ¹³C NMR provide the initial data, they are insufficient to resolve the complexities of the overlapping aliphatic signals. The application of 2D correlation experiments is not merely confirmatory but essential for achieving an unambiguous and scientifically rigorous assignment. The COSY spectrum definitively establishes the proton-proton connectivity along the piperidinone ring, while the HSQC spectrum provides the crucial link between the proton and carbon frameworks. This integrated workflow represents a robust, self-validating system for the structural analysis of novel compounds, making it an indispensable tool in chemical research and drug development.

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